alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol
Description
alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol (CAS: 4397-15-3) is a substituted benzyl alcohol derivative with a hydroxyethylamino-methyl group attached to the benzylic carbon. Its molecular formula is C₁₁H₁₇NO₂, and it is commercially available in industrial-grade formulations (99% purity) for applications such as skincare ethanol products. The hydrochloride salt form (CAS: 63991-20-8) has a molecular weight of 231.72 g/mol and is used in pharmaceutical research.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-7-6-11-8-10(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUDRSNXNPORPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963154 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-15-3 | |
| Record name | α-[[(2-Hydroxyethyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethylamino)-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Hydroxyethyl)amino]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[(2-hydroxyethyl)amino]methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2-HYDROXYETHYLAMINO)-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859JVA4LML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol, with the molecular formula C₁₀H₁₅NO₂, is a compound that exhibits significant biological activity, particularly in pharmacology and biochemistry. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a hydroxyl group (-OH) and an amino group (-NH) , which contribute to its biological reactivity. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS). The presence of a benzyl group enhances its affinity for neurotransmitter receptors, suggesting potential roles in modulating neurotransmission pathways.
Biological Activity Overview
Research indicates that alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol may have several biological activities:
- Neurotransmitter Interaction : Its structural similarity to phenylethanolamines suggests possible interactions with adrenergic receptors, which are crucial for cardiovascular and neurological functions.
- Enzyme Modulation : The compound has been studied as a substrate for enzymes involved in neurotransmitter synthesis, indicating potential implications in neuropharmacology.
Enzyme Interaction Studies
Studies have demonstrated that alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol can modulate enzyme activity related to neurotransmitter metabolism. For example, it may influence the activity of adenosine kinase (AdK) , which plays a role in regulating adenosine levels in the brain. This modulation could be beneficial in conditions like epilepsy and neurodegeneration .
Case Studies
- Pharmacological Applications : In animal models, compounds structurally related to alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol have shown promise in treating conditions such as diabetes and obesity. One study demonstrated that similar compounds effectively lowered blood glucose levels in diabetic mice .
- Neuroprotective Effects : Another study indicated that derivatives of this compound could promote neuronal survival and reduce inflammation, suggesting potential applications in neuroprotection .
Comparative Analysis with Similar Compounds
The following table compares alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(2-Hydroxyethylamino)-1-phenylethanol | Contains a phenylethanol backbone | Substrate for specific enzymes |
| α-(Methylaminomethyl)benzyl alcohol | Similar benzyl structure but with a methylamine | Different pharmacological properties |
| (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol | Contains additional stereochemistry | Potential unique chiral interactions |
This comparison highlights the unique functional groups and potential biological activities of alpha-[[2-Hydroxyethyl)amino]methyl]benzyl alcohol.
Scientific Research Applications
Pharmacological Applications
Alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol has been investigated for its potential roles in pharmacology, particularly as a substrate for enzymes involved in neurotransmitter synthesis. Its structural similarity to phenylethanolamines suggests possible interactions with adrenergic receptors, which may influence cardiovascular and neurological functions.
Key Findings:
- Neurotransmitter Synthesis : Research indicates that this compound may modulate enzyme activity related to neurotransmitter metabolism, impacting conditions such as depression and anxiety.
- Cardiovascular Effects : Studies have shown that it can interact with adrenergic receptors, potentially affecting heart rate and blood pressure regulation.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. It can be synthesized through various methods, including reductive amination and alkylation processes. These synthetic routes are crucial for producing derivatives used in drug development and other chemical applications.
Synthesis Methods:
- Reductive Amination : Involves the reaction of aldehydes with amines in the presence of reducing agents.
- Alkylation Reactions : Used to introduce alkyl groups into the molecule, enhancing its biological activity and stability.
Therapeutic Potential
Recent studies have highlighted the therapeutic potential of this compound in treating various conditions:
Case Studies and Research Insights
Several case studies have documented the efficacy of this compound in different research contexts:
- A study on its interaction with adrenergic receptors demonstrated significant effects on heart rate modulation in isolated atrial tissues .
- Research involving diabetic models showed that derivatives of this compound exhibited anti-hyperglycemic effects, suggesting its utility in metabolic disorder treatments .
Comparison with Similar Compounds
alpha-[(Methylamino)methyl]benzyl Alcohol
- Structure: Contains a methylamino group (-NHCH₃) instead of the hydroxyethylamino group.
- Molecular Formula: C₉H₁₃NO.
- Applications : Acts as a precursor to adrenergic agonists like ephedrine derivatives.
- Toxicity: Limited data, but related compounds (e.g., ephedrine) exhibit acute oral LD₅₀ values in rodents ranging from 300–500 mg/kg.
alpha-Methylbenzyl Alcohol
- Structure: Simpler analog lacking the amino-methyl substitution; benzylic carbon has a methyl group and hydroxyl group.
- Molecular Formula : C₈H₁₀O.
- Physical Properties : Colorless liquid with a boiling point of 204°C and density of 1.013 g/cm³.
- Hazards : Oral LD₅₀ of 500 mg/kg (rat); Category 2 eye irritant.
p-Hydroxy-alpha-((methylamino)methyl)benzyl Alcohol
alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl Alcohol Hydrochloride
- Structure: Ethyl-linked hydroxyethylamino group; hydrochloride salt form enhances stability.
- Molecular Formula: C₁₁H₁₈ClNO₂.
- Applications : Investigated in anticoagulant and analgesic research.
Structural and Functional Analysis
Key Structural Differences
Stability and Reactivity
Preparation Methods
Process Overview:
- Starting Material: 2-nitroacetophenone, which can be synthesized by nitration of ethylbenzene followed by oxidation.
- Catalyst: Palladium on charcoal (typically 5% Pd/C) is preferred for its efficiency and selectivity.
- Solvent: Anhydrous ethanol, dioxane, cyclohexane, or benzene can be used as inert diluents.
- Conditions: Hydrogenation is conducted at temperatures ranging from 40°C to 150°C and pressures from 10 to 1000 atmospheres.
- Reaction Time: Varies from 4 to 18 hours depending on temperature and pressure.
- Outcome: Formation of 2-amino-alpha-methylbenzyl alcohol with conversion rates between 10% and 50%, influenced by reaction parameters.
Key Findings:
- Optimal conditions for maximum yield and minimal tar formation are temperatures between 80°C to 130°C and pressures between 100 to 500 atmospheres.
- At lower temperatures (40°C to 60°C), conversion rates drop to about half but can be compensated by higher pressures.
- The reaction mixture is filtered to remove the catalyst, and the product is isolated by distillation.
Examples from Patent:
| Example | Temperature (°C) | Pressure (psi) | Time (hours) | Conversion (%) | Yield (g) | Notes |
|---|---|---|---|---|---|---|
| 1 | 50 | 800-900 | 18 | 12.1 | 2.5 | Lower temp, longer time |
| 2 | 125 | 1500-1800 | 4 | 26.9 | 5.5 | Higher temp, shorter time |
This method is industrially feasible, allowing recycling of by-products like 2-aminoacetophenone to improve overall efficiency.
Oxidative Cross-Coupling of α-Amino Ketones with Alcohols
A more recent and innovative approach involves the oxidative cross-coupling of α-amino ketones with alcohols catalyzed by iodine (I2), as reported in a 2023 study published in PMC.
Process Highlights:
- Catalyst: Iodine (I2) under metal-free conditions.
- Oxidants: Combination of air (oxygen) and dimethyl sulfoxide (DMSO).
- Reaction Type: Oxidative cross-coupling leading to formation of α-carbonyl N,O-acetals.
- Conditions: Mild reaction environment with high functional group tolerance.
- Scope: Broad applicability to various α-amino ketones and alcohols, enabling late-stage functionalization.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Catalyst/Conditions | Yield/Conversion | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation (US2683745A) | 2-nitroacetophenone | Pd/C, 40-150°C, 10-1000 atm, ethanol | 10-50% conversion | Industrially feasible, recyclable | Requires high pressure and temp |
| Iodine-Catalyzed Oxidative Coupling | α-amino ketones + alcohols | I2, air + DMSO, mild conditions | High yields (varies) | Metal-free, broad substrate scope | Not yet specific for target compound |
| Acetal Formation & Reduction (CN113024360A) | Benzaldehyde derivatives + glycol | Sulfuric acid, sodium methoxide, Zn | High yield | Low cost, simple, scalable | Multi-step, specific to related compounds |
Q & A
Q. What are the recommended methods for synthesizing alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol, and how can its purity be optimized?
Synthesis of benzyl alcohol derivatives typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 3-hydroxybenzyl alcohol are synthesized via reduction of corresponding aldehydes (e.g., using NaBH₄ or catalytic hydrogenation) . To optimize purity, employ chromatographic techniques (e.g., column chromatography) or distillation, as described for structurally similar alcohols . Ensure reaction intermediates (e.g., Schiff bases) are characterized via FTIR or NMR to confirm structural integrity.
Q. How should researchers characterize the physicochemical properties of this compound?
Key properties include solubility (tested in polar/nonpolar solvents), melting/boiling points (DSC or capillary methods), and stability under varying pH/temperature. For structural confirmation, use:
Q. What safety protocols are critical when handling this compound in the lab?
Based on SDS data for similar alcohols (e.g., alpha-methylbenzyl alcohol):
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (acute toxicity category 4, oral LD₅₀ ~500 mg/kg in rats) .
- Ensure ventilation to prevent inhalation risks.
- Store away from strong oxidizers (e.g., peroxides) due to potential reactivity .
- For spills, absorb with inert materials (e.g., sand) and dispose via certified chemical waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Use density functional theory (DFT) to model:
Q. What strategies resolve contradictions in toxicity data for amino alcohol derivatives like this compound?
Contradictions may arise from differences in test models (e.g., in vitro vs. in vivo). Address by:
- Conducting dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity) and animal models (e.g., zebrafish for acute toxicity).
- Comparing results with structurally related compounds (e.g., 2-aminobenzyl alcohol’s LD₅₀ data) .
- Validating findings via OECD guidelines for chemical safety assessment .
Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?
Focus on:
- Biological activity screening : Test for antimicrobial (via MIC assays) or anti-inflammatory (COX inhibition) properties, referencing methods for 4-hydroxybenzyl alcohol .
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation.
- Derivatization : Modify the hydroxyethylamino group to enhance bioavailability (e.g., prodrug synthesis via esterification) .
Q. What advanced techniques validate the compound’s stability under industrial reaction conditions?
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Reactivity profiling with common reagents (e.g., acids, bases) to identify degradation pathways, as done for benzyl alcohol derivatives .
Methodological Considerations
Q. How to design experiments to study the compound’s interaction with biological membranes?
- Use liposome models (e.g., DOPC/DOPE vesicles) to measure partitioning via fluorescence quenching.
- Apply surface plasmon resonance (SPR) to quantify binding affinity to membrane proteins .
- Compare results with structurally similar alcohols (e.g., homovanillyl alcohol’s membrane interactions) .
Q. What analytical approaches distinguish stereoisomers of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
